Synthesis of (2-Amino-2-phenyl-ethyl)-carbamic acid tert-butyl ester: A Technical Guide
Synthesis of (2-Amino-2-phenyl-ethyl)-carbamic acid tert-butyl ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of (2-Amino-2-phenyl-ethyl)-carbamic acid tert-butyl ester, a valuable building block in pharmaceutical and organic synthesis. The document details various synthetic strategies, with a focus on the selective mono-N-Boc protection of 1-phenyl-1,2-ethanediamine and its derivatives. Experimental protocols, quantitative data, and visual representations of the synthetic pathways are provided to facilitate practical application in a laboratory setting.
Introduction
(2-Amino-2-phenyl-ethyl)-carbamic acid tert-butyl ester, also known as N-Boc-1-phenyl-1,2-ethanediamine, is a chiral diamine derivative where one of the amino groups is protected by a tert-butoxycarbonyl (Boc) group. This selective protection allows for sequential functionalization of the two distinct amino groups, making it a crucial intermediate in the synthesis of complex molecules, including pharmaceuticals and chiral ligands. The primary challenge in its synthesis lies in achieving high selectivity for the mono-protected product over the di-substituted byproduct. This guide explores effective methodologies to address this challenge.
Synthetic Strategies for Mono-Boc Protection
Several methods have been developed for the selective mono-Boc protection of diamines. The choice of method often depends on factors such as the nature of the diamine, desired yield, scalability, and the availability of reagents. The most common strategies involve the use of di-tert-butyl dicarbonate (Boc)₂O under controlled conditions or alternative Boc-donating reagents.
In-Situ Mono-Protonation Method
A highly effective strategy for achieving mono-protection is the in-situ generation of one equivalent of a hydrohalic acid to selectively protonate one of the amino groups of the diamine. The resulting mono-ammonium salt is significantly less nucleophilic than the free amine, thus directing the acylation by (Boc)₂O to the unprotected amino group. Reagents like chlorotrimethylsilane (Me₃SiCl) or thionyl chloride (SOCl₂) can be used to generate HCl in situ from a protic solvent like methanol.[1][2]
Use of Alternative Acylating Agents
Instead of the highly reactive (Boc)₂O, alternative acylating agents with attenuated reactivity can be employed to improve selectivity for mono-acylation. tert-Butyl phenyl carbonate is one such reagent that has been used for the selective mono-carbamate protection of aliphatic diamines.[3][4] This method often requires heating and longer reaction times but can provide good yields without the need for a large excess of the diamine.
Direct Acylation with Controlled Stoichiometry
While challenging, direct acylation of the diamine with one equivalent of (Boc)₂O can be achieved with some success by carefully controlling the reaction conditions, such as low temperatures and slow addition of the acylating agent. However, this method often leads to the formation of a mixture of mono- and di-protected products, necessitating chromatographic purification.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of mono-Boc protected phenylethylenediamine derivatives.
Protocol 1: Selective Mono-Boc Protection of (1R,2R)-1,2-Diphenylethane-1,2-diamine via In-Situ HCl Generation
This protocol is adapted from the work of Servín et al. and describes the synthesis of a close analog of the target molecule, demonstrating a robust method for selective mono-protection.[1]
Reaction Scheme:
Figure 1: Synthesis of tert-Butyl ((1R,2R)-2-amino-1,2-diphenylethyl)carbamate.
Materials:
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(1R,2R)-1,2-Diphenylethane-1,2-diamine
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Anhydrous Methanol (MeOH)
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Chlorotrimethylsilane (Me₃SiCl)
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Di-tert-butyl dicarbonate ((Boc)₂O)
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Deionized Water
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Diethyl ether
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2N Sodium Hydroxide (NaOH) solution
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Dichloromethane (CH₂Cl₂)
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Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve (1R,2R)-1,2-diphenylethane-1,2-diamine (1 equivalent) in anhydrous methanol in a round-bottom flask under an inert atmosphere and cool the solution to 0 °C in an ice bath.
-
Slowly add chlorotrimethylsilane (1 equivalent) dropwise to the stirred solution. A white precipitate of the diamine monohydrochloride may form.
-
Allow the reaction mixture to warm to room temperature and stir for 15 minutes.
-
Add deionized water (a small amount, e.g., 1 mL per gram of diamine) to the mixture.
-
Add a solution of di-tert-butyl dicarbonate (1 equivalent) in methanol.
-
Stir the reaction mixture at room temperature for 1 hour.
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Dilute the mixture with water and wash with diethyl ether to remove any di-Boc protected byproduct.
-
Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.
-
Extract the product from the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic solution under reduced pressure to yield the mono-Boc-protected product.
Quantitative Data:
| Reactant/Product | Molar Ratio | Yield | Purity (GC-MS) | Reference |
| tert-Butyl ((1R,2R)-2-amino-1,2-diphenylethyl)carbamate | N/A | 45% | >99% | [1] |
Protocol 2: Mono-Boc Protection of 1,2-Ethanediamine using tert-Butyl Phenyl Carbonate
This protocol, from Organic Syntheses, demonstrates an alternative method that can be adapted for 1-phenyl-1,2-ethanediamine, likely with adjustments to reaction time and temperature.[3]
Reaction Workflow:
Figure 2: Workflow for mono-Boc protection using tert-butyl phenyl carbonate.
Materials:
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1,2-Ethanediamine
-
tert-Butyl phenyl carbonate
-
Absolute Ethanol (EtOH)
-
2M Hydrochloric Acid (HCl)
-
2M Sodium Hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1,2-ethanediamine (1 equivalent) in absolute ethanol.
-
Add tert-butyl phenyl carbonate (1 equivalent) to the solution.
-
Heat the reaction mixture to a gentle reflux (maximum oil bath temperature of 80 °C) and maintain for 18 hours.
-
Cool the reaction mixture to room temperature and concentrate it using a rotary evaporator.
-
Add water to the residue and carefully adjust the pH to approximately 3 by adding 2M HCl.
-
Extract the aqueous solution with dichloromethane (3 times) to remove impurities.
-
Adjust the pH of the aqueous phase to 12 by adding 2M NaOH.
-
Extract the product with dichloromethane (5 times).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.
Quantitative Data:
| Reactant/Product | Molar Ratio | Yield | Reference |
| (2-Aminoethyl)carbamic acid tert-butyl ester | N/A | 51% | [3] |
Data Summary
The following table summarizes the key quantitative data from the referenced protocols for the mono-Boc protection of diamines.
| Method | Starting Diamine | Boc-donating Reagent | Key Reagent/Catalyst | Solvent | Reaction Time | Temperature | Yield | Reference |
| In-Situ HCl Generation | (1R,2R)-1,2-Diphenylethane-1,2-diamine | (Boc)₂O | Me₃SiCl | MeOH | 1 hour | Room Temperature | 45% | [1] |
| Acylation with tert-Butyl Phenyl Carbonate | 1,2-Ethanediamine | tert-Butyl phenyl carbonate | None | EtOH | 18 hours | Reflux (80°C) | 51% | [3] |
Troubleshooting and Optimization
Low Yield:
-
Incomplete reaction: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) and extend the reaction time if necessary.
-
Formation of di-protected byproduct: In the in-situ HCl generation method, ensure the stoichiometry of the acid source is accurate. For direct acylation methods, consider further lowering the reaction temperature and slowing the addition of the Boc-reagent.
-
Inefficient extraction: Ensure the pH of the aqueous layer is sufficiently high (>12) during the final extraction step to deprotonate the product's ammonium salt and facilitate its transfer to the organic phase.
Impure Product:
-
Presence of starting material: This indicates an incomplete reaction.
-
Presence of di-protected byproduct: If separation by extraction is insufficient, column chromatography on silica gel is a common purification method.
Conclusion
The synthesis of (2-Amino-2-phenyl-ethyl)-carbamic acid tert-butyl ester can be effectively achieved through the selective mono-N-Boc protection of 1-phenyl-1,2-ethanediamine. The in-situ mono-protonation method using reagents like chlorotrimethylsilane offers a robust and selective approach, minimizing the formation of the di-protected byproduct. Alternative methods using less reactive acylating agents such as tert-butyl phenyl carbonate also provide a viable synthetic route. The choice of the optimal protocol will depend on the specific requirements of the synthesis, including scale, desired purity, and available resources. The detailed procedures and data presented in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis of this important chemical intermediate.
